molecular formula C19H19F3N4O2S B2695028 1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1235621-90-5

1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Katalognummer B2695028
CAS-Nummer: 1235621-90-5
Molekulargewicht: 424.44
InChI-Schlüssel: XGLGBYDNAIATSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H19F3N4O2S and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

1-Methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760), a 5HT6 antagonist, has been studied for its potential in treating Alzheimer's disease. It is predominantly metabolized by CYP3A in liver microsomes and recombinant cytochrome P450 isozymes. Investigations into its drug-drug interaction with ketoconazole indicated a modest increase in plasma concentration, suggesting a lower than expected clinical drug-drug interaction (Sawant-Basak et al., 2018).

Anticancer Research

N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, structurally similar to the compound , have been synthesized and tested for in vitro anticancer activity against various human cancer cell lines. Compound 7k showed the highest activity against cervical and breast cancer cell lines. Molecular docking studies supported the structure-anticancer activity relationship (Boddu et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, related to the compound , have shown effective corrosion inhibition for steel in acidic environments. Inhibitors like 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol demonstrated high corrosion inhibition efficiency, suggesting potential applications in industrial corrosion protection (Yadav et al., 2016).

Electrophysiological Research

N-Substituted imidazolylbenzamides and benzene-sulfonamides, similar to the compound , have been synthesized and tested for cardiac electrophysiological activity. Some compounds exhibited potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a class III agent, indicating potential for developing new electrophysiological therapies (Morgan et al., 1990).

Antidiabetic Research

Piperazine derivatives, related to the compound , have been identified as new antidiabetic compounds. Compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine showed potent antidiabetic effects in rat models of diabetes, suggesting potential applications in diabetes treatment (Le Bihan et al., 1999).

Anti-Inflammatory Research

1-((4-Methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives have been synthesized and tested for anti-inflammatory activity using in-vivo methods. Compounds showed significant potency, indicating potential applications in developing new anti-inflammatory drugs (Patel et al., 2019).

Eigenschaften

IUPAC Name

1-methyl-2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c1-24-17-8-3-2-7-16(17)23-18(24)25-9-11-26(12-10-25)29(27,28)15-6-4-5-14(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLGBYDNAIATSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.